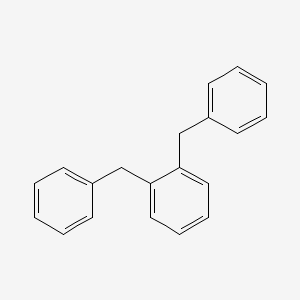

1,2-Dibenzylbenzene

Cat. No. B8481200

:

792-68-7

M. Wt: 258.4 g/mol

InChI Key: JQCVPZXMGXKNOD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04929784

Procedure details

Benzylation of some aromatics with benzyl alcohol in the presence of askanite is known from J. General Chemistry of the USSR (English translation of Z. obsz. Zhim.) 20 (1950), 2249 (page 2168 in the original). This procedure is carried out at 90° C. and at 10% by weight of askanite, relative to the benzyl alcohol. If 200 g of benzyl alcohol and 200 g of benzene (molar ratio 1:1.38) are used, about 16% of diphenylmethane and 4.6% of dibenzyl-benzene, all relative to benzyl alcohol, are obtained; the non-distillable residue is larger than the total amount of diphenylmethane and dibenzyl-benzene. In the benzylation of toluene under the same conditions 10.8% of dibenzyl-toluene, both relative to benzyl alcohol, are obtained.

Name

Yield

16%

Name

Yield

4.6%

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1C=CC=CC=1>[C:2]1([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is carried out at 90° C. and at 10% by weight

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)CC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 16% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)C1=C(C=CC=C1)CC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 4.6% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |